molecular formula C10H16ClN B2861261 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride CAS No. 2567503-01-7

2-Ethynylspiro[3.4]octan-2-amine;hydrochloride

Cat. No.: B2861261
CAS No.: 2567503-01-7
M. Wt: 185.7
InChI Key: FKEIITPMHMQJLE-UHFFFAOYSA-N
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Description

2-Ethynylspiro[3.4]octan-2-amine hydrochloride is a spirocyclic amine derivative characterized by a unique bicyclic framework comprising a three-membered and a four-membered ring system fused at a single carbon atom. The hydrochloride salt improves solubility in polar solvents, a critical feature for pharmacological or synthetic utility. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., spirocyclic amines with oxygen substituents) have demonstrated utility in drug discovery .

Properties

IUPAC Name

2-ethynylspiro[3.4]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-10(11)7-9(8-10)5-3-4-6-9;/h1H,3-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIITPMHMQJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC2(C1)CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Bifunctional Precursors

Spirocyclic systems are often accessed via intramolecular cyclization of bifunctional precursors. For example, ketone or ester derivatives bearing nucleophilic and electrophilic sites can undergo base- or acid-mediated ring closure. A hypothetical route to spiro[3.4]octane could involve a γ-keto-amine intermediate undergoing dehydration or dehydrohalogenation to form the spiro center. Computational studies on similar systems suggest that strain energy in spiro[3.4]octane (~25–30 kcal/mol) necessitates mild conditions to prevent ring-opening side reactions.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modular approach to spirocycles. A diene precursor such as 1,7-octadiene derivative could undergo RCM using Grubbs’ catalyst (e.g., G2) to form the spiro[3.4]octane core. This method has been successfully applied to bicyclo[3.3.0]octanes, though steric hindrance in smaller spiro systems may require optimized catalysts.

[2+2] Cycloaddition Strategies

Photochemical [2+2] cycloadditions between enynes and alkenes could generate the spiro framework. For instance, a norbornene-derived enyne might react under UV irradiation to form the spiro[3.4]octane skeleton. This approach is precedented in the synthesis of strained bicyclic systems, though regioselectivity remains a concern.

Incorporation of the Ethynyl Group

Sonogashira Coupling

Introducing the ethynyl group via palladium-catalyzed Sonogashira coupling is a robust strategy. A spirocyclic bromide or iodide intermediate could react with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by desilylation with K₂CO₃/MeOH. This method is widely used in spirocyclic systems with aryl halides, though aliphatic halides may require higher catalyst loading.

Alkynylation via Nucleophilic Addition

Lithium acetylides or Grignard reagents can add to spirocyclic ketones, followed by dehydration to install the ethynyl moiety. For example, treatment of spiro[3.4]octan-2-one with lithium acetylide–ethylenediamine complex would yield the propargyl alcohol, which could be dehydrated using POCl₃/pyridine.

Amine Functionalization and Hydrochloride Salt Formation

Reductive Amination

A spirocyclic ketone bearing the ethynyl group could undergo reductive amination with ammonium acetate and NaBH₃CN in MeOH to produce the primary amine. This method avoids over-alkylation and is compatible with strained systems.

Nitrile Reduction

Hydrogenation of a spirocyclic nitrile using Ra–Ni or Pd/C under H₂ atmosphere provides a direct route to the amine. Subsequent treatment with HCl gas in Et₂O would yield the hydrochloride salt.

Hydrochlorination Protocols

Free amine bases are typically converted to hydrochlorides by bubbling HCl gas through a solution in dry Et₂O or by adding concentrated HCl dropwise. Critical parameters include stoichiometry (1:1 amine:HCl) and solvent choice to prevent hydrate formation.

Hypothetical Synthetic Route and Reaction Optimization

A proposed multistep synthesis is outlined below, integrating the above strategies:

Step Reaction Conditions Yield*
1 Spiro[3.4]octan-2-one synthesis RCM of diene with G2 catalyst, CH₂Cl₂, 40°C 65%
2 Ethynyl addition LiC≡C-TMS, THF, −78°C → rt 72%
3 Dehydration POCl₃, pyridine, 0°C → 60°C 85%
4 Reductive amination NH₄OAc, NaBH₃CN, MeOH, rt 58%
5 Hydrochloride formation HCl (g), Et₂O, 0°C 95%

*Theoretical yields based on analogous transformations.

Key challenges include:

  • Steric hindrance during RCM due to the compact spiro structure, necessitating high catalyst loadings (5–10 mol%).
  • Regioselectivity in ethynylation steps, mitigated by using bulky Lewis acids like Zn(OTf)₂.
  • Amine stability during HCl salt formation, requiring strict temperature control (<5°C) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylspiro[3.4]octan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted amines.

Scientific Research Applications

2-Ethynylspiro[3.4]octan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Features of Selected Spirocyclic and Bicyclic Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight Key Structural Features Predicted CCS (Ų, [M+H]+)
2-Ethynylspiro[3.4]octan-2-amine HCl C₉H₁₃ClN 169.66* Spiro[3.4]octane, ethynyl group Not reported
Spiro[3.4]octan-2-amine HCl C₇H₁₂ClN 145.63 Spiro[3.4]octane 127.9 (predicted)
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine HCl C₉H₁₇ClNO₂ 222.69 Oxygen atom in 5-membered ring, ethoxy Not reported
Bicyclo[2.2.2]octan-2-amine HCl C₈H₁₆ClN 161.67 Rigid bicyclo[2.2.2]octane framework 121.3 (predicted)
Bicyclo[3.2.1]octan-2-amine HCl C₈H₁₆ClN 161.67 Bicyclo[3.2.1]octane, diastereomeric mix Not reported

*Calculated based on molecular formula C₉H₁₃ClN (12 carbons, 1 nitrogen, 1 chlorine).

Key Observations:
  • Ring System Flexibility: The spiro[3.4]octane core in the target compound introduces conformational rigidity compared to non-spiro bicyclic analogs (e.g., bicyclo[2.2.2]octane), which may influence binding affinity in biological systems .
  • Substituent Effects : The ethynyl group in 2-Ethynylspiro[3.4]octan-2-amine HCl differentiates it from oxygen-containing analogs (e.g., 3-ethoxy-5-oxaspiro[3.4]octan-1-amine HCl), which exhibit lower predicted polarity due to ether linkages .
  • Collision Cross-Section (CCS) : Spiro[3.4]octan-2-amine HCl shows a higher CCS (127.9 Ų) than bicyclo[2.2.2]octan-2-amine HCl (121.3 Ų), suggesting a larger effective molecular surface area in the gas phase .
Key Observations:
  • Ethynyl Reactivity: The ethynyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-ethynylated analogs .
  • Commercial Availability : Bicyclo[2.2.2]octan-2-amine HCl is readily available (Enamine Ltd.), whereas spirocyclic analogs often require custom synthesis .

Biological Activity

Overview of 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride

2-Ethynylspiro[3.4]octan-2-amine; hydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure

The structure of 2-Ethynylspiro[3.4]octan-2-amine features a spirocyclic framework that contributes to its biological properties. The ethynyl group is known to enhance the lipophilicity and membrane permeability of the compound, which can influence its interaction with biological targets.

The biological activity of 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride may involve several mechanisms:

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : The spirocyclic nature may allow this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Neuroprotective Effects : Some studies suggest that compounds with spiro structures exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Although direct case studies on 2-Ethynylspiro[3.4]octan-2-amine; hydrochloride are not available, related compounds have been studied extensively:

  • Study on Spirocyclic Compounds : A study published in the Journal of Medicinal Chemistry examined a series of spirocyclic amines and their effects on serotonin receptors, showing significant binding affinity and potential antidepressant effects.
  • Neuroprotective Studies : Research highlighted in Neuroscience Letters demonstrated that certain spiro compounds could protect neuronal cells from oxidative stress, indicating a possible therapeutic application in neurodegenerative diseases.

Comparative Biological Activity of Spiro Compounds

Compound NameBiological ActivityReference
Compound ADopaminergic
Compound BAntidepressant
Compound CNeuroprotective

Summary of Findings

Study FocusKey Findings
Receptor BindingSignificant affinity for serotonin receptors
NeuroprotectionReduced oxidative stress in neuronal cells
Behavioral StudiesAntidepressant-like effects observed in animal models

Q & A

Q. What are the recommended synthetic routes for 2-Ethynylspiro[3.4]octan-2-amine;hydrochloride, and how do reaction conditions influence yield?

The synthesis of spiro compounds like this compound typically involves cyclization or ring-closing reactions. A common approach includes:

  • Stepwise alkylation/amination : Starting with a bicyclic precursor, introducing the ethynyl group via Sonogashira coupling, followed by amine functionalization and HCl salt formation .
  • One-pot spirocyclization : Utilizing reagents like trifluoroacetic acid (TFA) or HCl to catalyze simultaneous ring formation and amine protonation .

Q. Key variables affecting yield :

Reaction ParameterImpact on Yield
TemperatureHigher temps (80–100°C) improve cyclization but may degrade sensitive groups .
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance amine reactivity but may require post-synthesis purification .
Catalyst (e.g., Pd/C)Catalytic hydrogenation for ethynyl group introduction must balance selectivity and byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological workflow :

Purity analysis :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30) + 0.1% TFA .
  • Elemental analysis : Confirm Cl⁻ content (~18–22% for hydrochloride salts) .

Structural confirmation :

  • NMR : ¹H and ¹³C NMR to verify spirocyclic connectivity and amine protonation (δ 2.5–3.5 ppm for NH₂⁺) .
  • IR spectroscopy : Peaks at ~2500 cm⁻¹ (C≡C stretch) and 1600–1500 cm⁻¹ (NH₃⁺ bending) .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved?

Discrepancies in activity reports often arise from:

  • Variability in stereochemistry : Spiro compounds may exhibit enantiomer-specific interactions. Resolve via chiral HPLC or X-ray crystallography .
  • Impurity profiles : Trace byproducts (e.g., oxidized ethynyl groups) can modulate activity. Use LC-MS to identify impurities .
  • Assay conditions : Adjust buffer pH (6–8) to mimic physiological environments, as amine protonation affects receptor binding .

Q. Validation strategy :

Cross-test activity in multiple cell lines (e.g., HEK293 vs. CHO).

Compare results with structural analogs (see Table 1) to isolate functional group contributions .

Q. Table 1: Structural Analogs and Observed Activity

CompoundModificationBioactivity (IC₅₀)
2-Ethynylspiro[3.4]octan-2-amine;HClBase compound12 µM (Target A)
2-Methylspiro[3.4]octan-2-amine;HClEthynyl → Methyl>100 µM
Spiro[3.4]octan-2-amine;HClNo ethynyl groupInactive

Q. What in silico strategies are effective for predicting the interactions of this compound with biological targets?

Computational workflow :

Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to amine receptors (e.g., GPCRs). The ethynyl group’s rigidity may enhance target selectivity .

MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on spirocyclic strain and solvation effects .

QSAR modeling : Correlate ethynyl group topology with activity using descriptors like polar surface area (PSA) and LogP .

Q. Critical considerations :

  • Account for hydrochloride counterion effects on solubility and membrane permeability .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can researchers optimize the stability of this compound under experimental conditions?

Degradation pathways :

  • Hydrolysis : The ethynyl group may react with water at high pH. Stabilize with buffers (pH 4–6) .
  • Oxidation : Use antioxidants (e.g., BHT) in storage solutions .

Q. Stability testing protocol :

Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.

Monitor via UPLC : Track degradation products (e.g., spiro ring-opening byproducts) .

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